Bifunctional Mechanism: MEG Scavenges Peroxynitrite, Unlike Aminoguanidine
MEG directly scavenges peroxynitrite, a key cytotoxic oxidant, while the classic iNOS inhibitor aminoguanidine does not. MEG reacts with peroxynitrite with a second-order rate constant of 1,900 ± 64 M⁻¹ s⁻¹ at 37°C. In contrast, aminoguanidine showed no reaction with ground-state peroxynitrite and did not inhibit peroxynitrite-induced oxidation of cytochrome c²⁺, a standard assay for ONOO⁻ scavenging [1].
| Evidence Dimension | Peroxynitrite Scavenging (Rate Constant) |
|---|---|
| Target Compound Data | 1,900 ± 64 M⁻¹ s⁻¹ at 37°C |
| Comparator Or Baseline | Aminoguanidine: No detectable reaction with ground-state peroxynitrite |
| Quantified Difference | Qualitative difference; MEG is an active scavenger, aminoguanidine is inactive |
| Conditions | In vitro chemical assay |
Why This Matters
This establishes MEG's unique ability to neutralize existing oxidative damage, a therapeutic dimension not provided by standard iNOS inhibitors like aminoguanidine.
- [1] Szabó, C., Ferrer-Sueta, G., Zingarelli, B., Southan, G. J., Salzman, A. L., & Radi, R. (1997). Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage. Journal of Biological Chemistry, 272(14), 9030-9036. View Source
